molecular formula C14H16N2O2 B1310030 (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 51894-47-4

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1310030
CAS No.: 51894-47-4
M. Wt: 244.29 g/mol
InChI Key: NRENHSAYZLBLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Material Science

  • Selective Coordination with Transition Metals : Pyrazole derivatives, including those related to (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid, have been utilized for their selective coordination properties with transition metals such as cobalt(II) and copper(II). These compounds exhibit interesting coordination geometries and have potential applications in catalysis and material science (Hadda et al., 2007).

Biological Applications

  • Synthesis and Biological Evaluation : Pyrazole derivatives have been synthesized and evaluated for biological activities, including antimicrobial effects. For instance, certain derivatives display cytotoxicities for cancer cells, indicating their potential as chemotherapeutic agents (Wen et al., 2005).

Corrosion Inhibition

  • Protection of Metals : Pyrazoline derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic media. These compounds exhibit high inhibition efficiency, potentially useful for protecting industrial metals from corrosion (Lgaz et al., 2018).

Chemotherapeutic Research

  • Antitumor Activity : Novel silver complexes based on pyrazole ligands have shown significant in vitro antitumor activity, particularly against human small-cell lung carcinoma cells. This suggests their relevance as promising chemotherapeutic tools for managing certain cancers (Pellei et al., 2023).

Synthesis and Chemical Reactivity

  • Facile Synthesis of Heterocyclic Compounds : The versatility of pyrazole derivatives in synthesizing heterocyclic compounds has been explored, indicating their importance in the development of new chemical entities with potential applications in various fields (Craig et al., 2000).

Properties

IUPAC Name

2-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-6-4-5-7-13(9)16-11(3)12(8-14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENHSAYZLBLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.